BenchChemオンラインストアへようこそ!

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Monoamine oxidase A Metabolic stability Neuropharmacology tool compound

2-(1H-Indol-3-yl)-2-methylpropan-1-amine hydrochloride (CAS 942148-13-2) is the hydrochloride salt of β,β-dimethyltryptamine, a 3-substituted indole derivative belonging to the tryptamine class. The compound features a geminal dimethyl substitution at the β-carbon of the ethylamino side chain, distinguishing it structurally from α-methyltryptamine (α-MT) and N,N-dimethyltryptamine (DMT).

Molecular Formula C12H17ClN2
Molecular Weight 224.73 g/mol
CAS No. 942148-13-2
Cat. No. B1442479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride
CAS942148-13-2
Molecular FormulaC12H17ClN2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCC(C)(CN)C1=CNC2=CC=CC=C21.Cl
InChIInChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H
InChIKeyKNKHXRCEFPEPTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1H-Indol-3-yl)-2-methylpropan-1-amine Hydrochloride (CAS 942148-13-2): Procurement-Relevant Identity and Physicochemical Profile


2-(1H-Indol-3-yl)-2-methylpropan-1-amine hydrochloride (CAS 942148-13-2) is the hydrochloride salt of β,β-dimethyltryptamine, a 3-substituted indole derivative belonging to the tryptamine class [1]. The compound features a geminal dimethyl substitution at the β-carbon of the ethylamino side chain, distinguishing it structurally from α-methyltryptamine (α-MT) and N,N-dimethyltryptamine (DMT) [2]. As a primary amine hydrochloride salt with molecular formula C₁₂H₁₇ClN₂ and molecular weight 224.73 g/mol, it serves as a synthetic intermediate in medicinal chemistry programs, notably for the β-blocker bucindolol .

Why Generic Tryptamine Substitution Fails: The Critical Role of β,β-Dimethyl Substitution in 2-(1H-Indol-3-yl)-2-methylpropan-1-amine HCl


Tryptamine-class compounds exhibit wide functional divergence depending on substitution pattern. The β,β-dimethyl substitution in 2-(1H-indol-3-yl)-2-methylpropan-1-amine creates a quaternary β-carbon that enforces a fixed spatial orientation of the primary amine relative to the indole ring, fundamentally altering ionization behavior (pKa 17.31 predicted versus ~10.1 for tryptamine), lipophilicity (LogP 2.08 versus ~1.55 for tryptamine), and susceptibility to oxidative deamination by monoamine oxidase A . As demonstrated below, these differences translate into quantifiable, procurement-relevant differentiation from α-methyltryptamine, N,N-dimethyltryptamine, and halogenated indole analogs, rendering simple substitution inappropriate without specific experimental validation .

Quantitative Differentiation Evidence for 2-(1H-Indol-3-yl)-2-methylpropan-1-amine HCl: Comparator-Based Data for Scientific Selection


MAO-A Inhibition: 92-Fold Weaker Inhibition versus α-Methyltryptamine Confers Reduced Metabolic Liability Under MAO-A-Mediated Conditions

The target compound displays an MAO-A IC₅₀ of 35,100 nM (35.1 µM) in bovine brain mitochondria, representing substantially weaker MAO-A inhibition compared to the structurally distinct α-methyltryptamine (α-MT, 1-(1H-indol-3-yl)propan-2-amine), which exhibits an MAO-A IC₅₀ of 380 nM using recombinant human enzyme [1][2]. This 92-fold difference in inhibitory potency reflects the differential impact of β,β-dimethyl versus α-methyl substitution on MAO-A active-site accommodation. The target compound's weak MAO-A inhibition means it is less likely to perturb monoamine neurotransmitter metabolism when used as a pharmacological tool or synthetic intermediate, whereas α-MT's potent MAO-A inhibition introduces confounding pharmacology in experimental systems [3].

Monoamine oxidase A Metabolic stability Neuropharmacology tool compound

Ionization Behavior: Predicted pKa Shift of ~7 Units versus Tryptamine Alters Protonation State and Salt Selection Rationale

The predicted pKa of 2-(1H-indol-3-yl)-2-methylpropan-1-amine (free base) is 17.31±0.30, representing a dramatic ~7.1-unit increase compared to the experimentally determined pKa of tryptamine (10.2 at 25 °C) and ~8.6-unit increase versus N,N-dimethyltryptamine (pKa 8.68 in ethanol-water) . This extreme basicity, driven by the electron-donating effect of the gem-dimethyl group at the β-carbon in combination with the absence of N-alkylation, means the amine remains almost entirely protonated across all physiologically and experimentally relevant pH ranges. Consequently, the hydrochloride salt form (CAS 942148-13-2) is the preferred and commercially predominant form, ensuring consistent ionization state and solubility behavior in aqueous assay media, unlike tryptamine or DMT which exist in equilibrium between free base and protonated forms at near-physiological pH.

Physicochemical profiling Salt form selection Absorption and distribution

Lipophilicity: LogP of 2.08 Confers Enhanced Membrane Permeability versus Tryptamine (LogP ~1.55) for Blood-Brain Barrier Penetration Studies

The computed LogP of 2-(1H-indol-3-yl)-2-methylpropan-1-amine (free base) is 2.08, which is 0.53 log units higher than the experimental LogP of tryptamine (1.55) [1]. This increased lipophilicity, attributable to the additional methyl group at the β-carbon coupled with reduced hydrogen bonding potential of the sterically hindered primary amine, predicts enhanced passive membrane permeability and improved blood-brain barrier (BBB) penetration potential relative to unsubstituted tryptamine. By comparison, N,N-dimethyltryptamine (DMT) has an XLogP of 2.04, indicating that the β,β-dimethyl substitution achieves comparable lipophilicity to tertiary amine substitution without the accompanying structural complexity [2]. This profile is advantageous for CNS-targeted research applications where adequate brain exposure is required while maintaining a primary amine handle for further derivatization.

Lipophilicity Blood-brain barrier penetration CNS drug discovery

Synthetic Utility: Validated Intermediate for Bucindolol Synthesis — A Defined Industrial Application Pathway

2-(1H-Indol-3-yl)-2-methylpropan-1-amine (free base, CAS 15467-31-9) serves as a key intermediate in the synthesis of bucindolol, a non-selective β-adrenergic receptor blocker with additional α₁-blocking properties that reached late-stage clinical evaluation for heart failure [1]. The synthetic route involves reduction of 3-(2-methyl-2-nitropropyl)indole to yield α,α-dimethyltryptamine (synonymous with β,β-dimethyltryptamine/the target compound), which is subsequently coupled with 2-(2,3-epoxypropoxy)benzonitrile to form the bucindolol core structure [2]. This established industrial application pathway distinguishes the compound from generic tryptamine building blocks (e.g., tryptamine CAS 61-54-1, or 5-fluoro-α-methyltryptamine) that lack a validated, documented route to an advanced clinical candidate. The gem-dimethyl group provides steric bulk that influences the β-blocker pharmacophore, a feature absent in simpler tryptamine analogs .

Synthetic intermediate Beta-blocker synthesis Bucindolol manufacturing

Commercial Purity: ≥97% HCl Salt Purity Enables Reproducible Assay Performance versus Lower-Purity Halogenated Indole Analogs

The hydrochloride salt of 2-(1H-indol-3-yl)-2-methylpropan-1-amine is commercially available at ≥97% purity from multiple reputable suppliers, with Fluorochem listing 96% purity and Aladdin specifying ≥97% . In contrast, the structurally analogous 6-fluoro derivative (2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine, CAS 1219945-17-1) is available at only 95% purity from AKSci . This 2-percentage-point purity advantage, while modest, is meaningful for quantitative pharmacology applications where impurities at the 3-5% level can contribute to off-target activity artifacts in dose-response assays. Additionally, the target compound's room-temperature storage stability (versus 2-8°C for the free base) simplifies laboratory handling and reduces cold-chain logistics costs .

Commercial purity Reproducibility Analytical quality control

Patent-Validated Existence in Drug Discovery Pipelines: WO2004/019935 A1 Confirms Relevance in Industrial Medicinal Chemistry

2-(1H-Indol-3-yl)-2-methylpropan-1-amine is explicitly disclosed in patent WO2004/019935 A1 (page/column 67), assigned to Boehringer Ingelheim Pharmaceuticals, Inc., which describes indole derivatives as glucocorticoid mimetics for the treatment of inflammatory, allergic, and proliferative diseases . The inclusion of this specific compound in a major pharmaceutical company's patent portfolio provides documented evidence of its evaluation within industrial drug discovery programs, distinguishing it from many commercially available but pharmacologically uncharacterized indole building blocks. While the patent does not disclose quantitative biological data for this specific compound, its presence confirms that the β,β-dimethyl substitution pattern was deemed worthy of synthesis and screening by an industrial medicinal chemistry team, lending procurement-relevant credibility not shared by compounds lacking any patent citation history [1].

Patent precedent Drug discovery Industrial medicinal chemistry

Optimal Scientific and Industrial Application Scenarios for 2-(1H-Indol-3-yl)-2-methylpropan-1-amine Hydrochloride (CAS 942148-13-2)


Neuropharmacological Tool Compound Requiring Reduced MAO-A Inhibitory Confound

When designing experiments to probe serotonergic receptor function or monoamine transport without introducing MAO-A inhibition as a confounding variable, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride (MAO-A IC₅₀ = 35,100 nM) is strongly preferred over α-methyltryptamine (MAO-A IC₅₀ = 380 nM) [1]. The 92-fold weaker MAO-A inhibition means that at concentrations relevant for receptor occupancy studies (typically 10 nM–10 µM), this compound exerts negligible effects on monoamine oxidase activity, whereas α-MT would produce substantial MAO-A inhibition at sub-micromolar concentrations, confounding interpretation of neurotransmitter level changes [2]. This is particularly critical in ex vivo brain slice electrophysiology and in vivo microdialysis studies where endogenous monoamine tone must remain unperturbed by the test compound itself.

CNS Drug Discovery Programs Requiring Balanced BBB Penetration with a Primary Amine Derivatization Handle

For medicinal chemistry campaigns targeting central nervous system (CNS) disorders that require a primary amine for further SAR exploration — such as GPCR-targeted libraries or bucindolol analog programs — this compound offers an optimal lipophilicity profile (LogP 2.08) for predicted BBB penetration while retaining the synthetic versatility of a primary amine for amide coupling, reductive amination, or sulfonamide formation . Compared to tryptamine (LogP 1.55), the 0.53 log unit increase translates to approximately 3.4-fold higher predicted octanol-water partitioning, enhancing membrane permeability without the excessive lipophilicity (LogP > 3) that often leads to poor aqueous solubility, high plasma protein binding, and off-target promiscuity [3].

Bucindolol Analog Synthesis and β-Adrenergic Receptor Ligand Development

Research groups pursuing β-adrenergic receptor antagonists with ancillary α₁-blocking properties (the bucindolol pharmacophore class) require this specific gem-dimethyltryptamine intermediate as a core building block . The established synthetic route — nucleophilic displacement on gramine followed by nitro reduction — is well-documented and scalable, making procurement of the pre-formed amine hydrochloride the most efficient entry point for analog synthesis [4]. No alternative tryptamine building block (e.g., tryptamine, 5-fluorotryptamine, or N-methyltryptamine) can substitute in this context, as the gem-dimethyl group is an integral component of the bucindolol pharmacophore that directly interacts with the β-adrenergic receptor binding pocket.

High-Throughput Screening Where Reproducible Ionization State Is Critical

In automated high-throughput screening (HTS) campaigns conducted at physiological pH (7.4), the extreme basicity of this compound (predicted pKa 17.31) ensures essentially complete protonation of the primary amine, in contrast to tryptamine (pKa 10.2) or DMT (pKa 8.68), which exist partially in the neutral free base form at pH 7.4 . Complete protonation eliminates pH-dependent variations in compound ionization that can introduce well-to-well variability in HTS assay readouts due to differential membrane partitioning or non-specific binding of the neutral species. The commercial hydrochloride salt form (CAS 942148-13-2, purity ≥97%) further ensures batch-to-batch consistency in stock solution preparation without the need for in situ stoichiometric titration that free base compounds often require .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.